molecular formula C19H30N2O B10885842 1-(4-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine

1-(4-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine

Cat. No.: B10885842
M. Wt: 302.5 g/mol
InChI Key: WDNUMOJIWYDWKU-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine typically involves the reaction of 4-methoxybenzyl chloride with 4-methylcyclohexylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The piperazine ring can be reduced to form a secondary amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzyl-4-(4-methylcyclohexyl)piperazine.

    Reduction: Formation of 1-(4-methoxybenzyl)-4-(4-methylcyclohexyl)amine.

    Substitution: Formation of 1-(4-halobenzyl)-4-(4-methylcyclohexyl)piperazine.

Scientific Research Applications

1-(4-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxybenzyl group may enhance the compound’s binding affinity to certain receptors, while the piperazine ring can modulate its overall pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-(4-methylcyclohexyl)piperazine: Lacks the methoxy group, which may affect its binding affinity and reactivity.

    1-(4-Methoxybenzyl)-4-cyclohexylpiperazine: Lacks the methyl group on the cyclohexyl ring, which may influence its steric properties and interactions.

    1-(4-Methoxybenzyl)-4-(4-chlorocyclohexyl)piperazine: Contains a chlorine atom instead of a methyl group, which can alter its electronic properties and reactivity.

Uniqueness

1-(4-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine is unique due to the presence of both the methoxybenzyl and methylcyclohexyl groups, which confer specific chemical and biological properties. These structural features can enhance its potential as a versatile intermediate in various synthetic and research applications.

Properties

Molecular Formula

C19H30N2O

Molecular Weight

302.5 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-(4-methylcyclohexyl)piperazine

InChI

InChI=1S/C19H30N2O/c1-16-3-7-18(8-4-16)21-13-11-20(12-14-21)15-17-5-9-19(22-2)10-6-17/h5-6,9-10,16,18H,3-4,7-8,11-15H2,1-2H3

InChI Key

WDNUMOJIWYDWKU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)CC3=CC=C(C=C3)OC

Origin of Product

United States

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